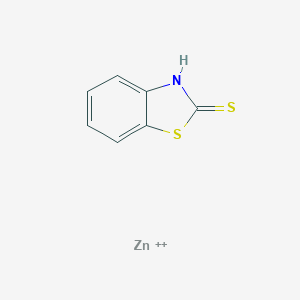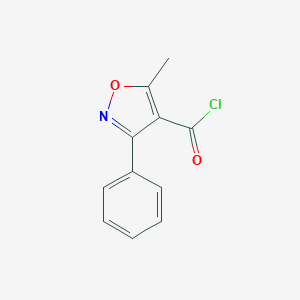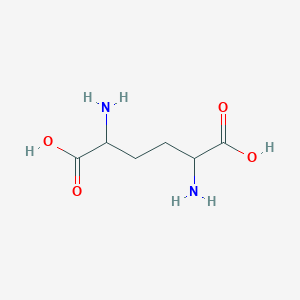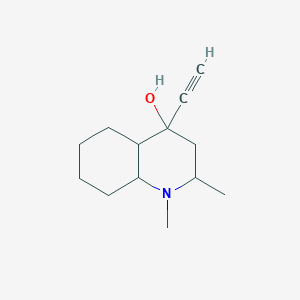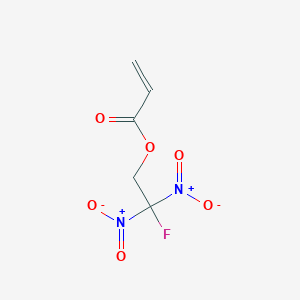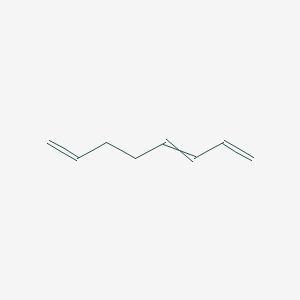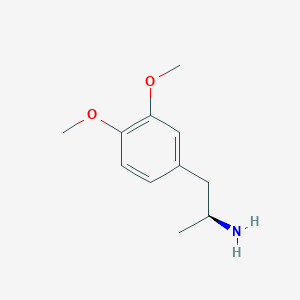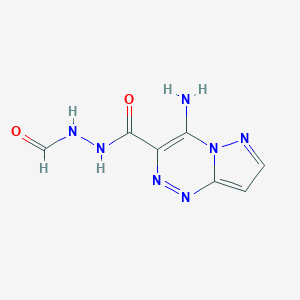
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide, also known as APTC, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. APTC is a pyrazolo-triazine compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide inhibits CDK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, leading to the inhibition of cell cycle progression. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.
生化和生理效应
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has also been shown to induce apoptosis in cancer cells by activating the p53 pathway. In addition, N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
实验室实验的优点和局限性
One of the advantages of using N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide in lab experiments is its specificity for CDK2 inhibition. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been shown to be selective for CDK2 over other CDKs, making it a useful tool compound for studying the effects of CDK2 inhibition. However, N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has also been shown to have off-target effects, which may limit its use in certain experiments.
未来方向
There are several future directions for N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide research. One area of interest is the development of more potent and selective CDK2 inhibitors based on the structure of N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide. Another area of interest is the investigation of the role of CDK2 inhibition in other diseases, such as neurodegenerative diseases and viral infections. Finally, the use of N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide in combination with other drugs or therapies may also be explored as a potential treatment strategy for cancer and other diseases.
In conclusion, N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide is a promising compound that has been shown to have potential in various scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide in disease treatment and prevention.
合成方法
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide can be synthesized using various methods, including the reaction of 4-aminopyrazole with cyanogen bromide, followed by the reaction of the resulting intermediate with hydrazine hydrate. Another method involves the reaction of 4-aminopyrazole with triethyl orthoformate, followed by the reaction of the resulting intermediate with cyanogen bromide. Both methods yield N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide as a white crystalline solid.
科学研究应用
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a protein that plays a critical role in cell cycle regulation. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been used in various studies to investigate the role of CDK2 in cancer and other diseases. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has also been used as a tool compound to study the effects of CDK2 inhibition on various cellular processes, including DNA replication, transcription, and apoptosis.
属性
CAS 编号 |
16111-79-8 |
|---|---|
产品名称 |
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide |
分子式 |
C7H7N7O2 |
分子量 |
221.18 g/mol |
IUPAC 名称 |
N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide |
InChI |
InChI=1S/C7H7N7O2/c8-6-5(7(16)13-9-3-15)12-11-4-1-2-10-14(4)6/h1-3H,8H2,(H,9,15)(H,13,16) |
InChI 键 |
XNSHTOSUNFBYOQ-UHFFFAOYSA-N |
SMILES |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NNC=O |
规范 SMILES |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NNC=O |
其他 CAS 编号 |
16111-79-8 |
同义词 |
N'-Formyl-4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



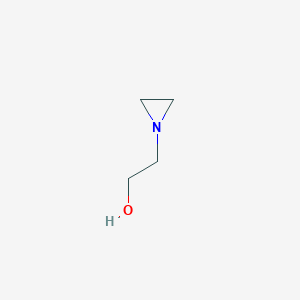
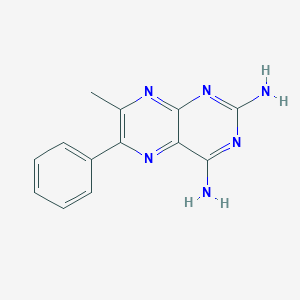
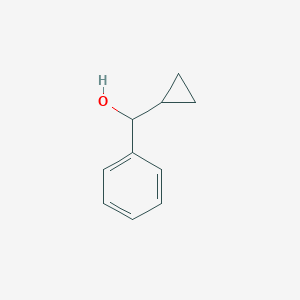
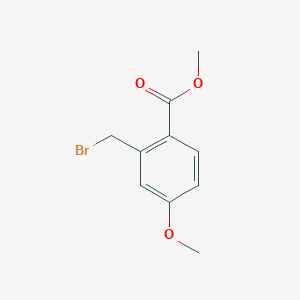
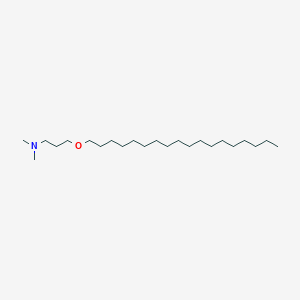
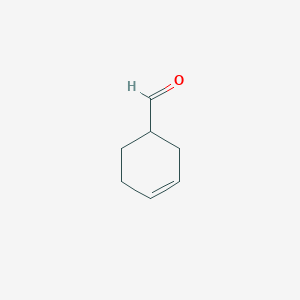
![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)
